molecular formula C24H17BrF4N4O3 B395613 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]acetamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]acetamide

Cat. No.: B395613
M. Wt: 565.3g/mol
InChI Key: OCSIWKYFHBXYSX-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, methyl, trifluoromethyl, fluorophenoxy, and pyridinyloxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and trifluoromethyl groups. The final steps involve the coupling of the pyrazole derivative with the fluorophenoxy and pyridinyloxy phenyl groups to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine or nitro groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.

Scientific Research Applications

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents, such as:

  • 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(3-pyridinyloxy)phenyl]acetamide
  • 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-methoxyphenoxy)-5-(3-pyridinyloxy)phenyl]acetamide

Uniqueness

The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-(pyridin-3-yloxy)phenyl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H17BrF4N4O3

Molecular Weight

565.3g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[3-(4-fluorophenoxy)-5-pyridin-3-yloxyphenyl]acetamide

InChI

InChI=1S/C24H17BrF4N4O3/c1-14-22(25)23(24(27,28)29)32-33(14)13-21(34)31-16-9-19(35-17-6-4-15(26)5-7-17)11-20(10-16)36-18-3-2-8-30-12-18/h2-12H,13H2,1H3,(H,31,34)

InChI Key

OCSIWKYFHBXYSX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)OC4=CC=C(C=C4)F)C(F)(F)F)Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)OC4=CC=C(C=C4)F)C(F)(F)F)Br

Origin of Product

United States

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